molecular formula C14H17ClO3S B3023940 7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid CAS No. 951891-22-8

7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid

Cat. No.: B3023940
CAS No.: 951891-22-8
M. Wt: 300.8 g/mol
InChI Key: IHHLESXVGQGYIH-UHFFFAOYSA-N
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Description

7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid is an organic compound with the molecular formula C14H17ClO3S This compound features a heptanoic acid backbone with a chloro and methylthio-substituted phenyl group at the second position and a ketone group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2-chloro-4-(methylthio)benzene with heptanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary alcohols.

    Substitution: Corresponding amines or thiols derivatives.

Scientific Research Applications

7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid involves its interaction with specific molecular targets. The chloro and methylthio groups can participate in various binding interactions, while the ketone and carboxylic acid functionalities can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid: shares structural similarities with other substituted phenyl heptanoic acids.

    2-Chloro-4-(methylthio)benzoic acid: Similar aromatic substitution pattern but lacks the heptanoic acid chain.

    This compound: Similar backbone but different substituents on the aromatic ring.

Uniqueness

The unique combination of the chloro, methylthio, and ketone functionalities in this compound provides distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-(2-chloro-4-methylsulfanylphenyl)-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3S/c1-19-10-7-8-11(12(15)9-10)13(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHLESXVGQGYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)CCCCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid
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7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid
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7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid

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